7-Azabicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
7-Azabicyclo[221]heptane-1-carboxamide is a bicyclic compound with a unique structure that features a nitrogen atom within its bicyclic frameworkIt is known for its stability and reactivity, making it a valuable scaffold for the development of various pharmaceuticals and chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process starting from readily available cyclohex-3-enecarboxylic acid. The key steps include:
Curtius Reaction: Conversion of cyclohex-3-enecarboxylic acid to an isocyanate intermediate.
Stereoselective Bromination: Introduction of bromine atoms to form dibromocyclohexane derivatives.
Intramolecular Cyclization: Formation of the bicyclic structure through a sodium hydride-mediated cyclization.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Azabicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reduction of functional groups using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran under reflux conditions.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products:
Oxidation: Formation of epoxides or other oxygenated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
7-Azabicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of analgesics, anti-inflammatory agents, and other therapeutic compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Azabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound’s bicyclic structure allows it to fit into the receptor binding sites, modulating their activity. This interaction can lead to various pharmacological effects, including analgesic and anti-inflammatory responses .
Comparison with Similar Compounds
Epibatidine: A potent analgesic with a similar bicyclic structure but higher toxicity.
Nicotine: Shares structural similarities and targets nicotinic acetylcholine receptors.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with different heteroatoms and reactivity.
Uniqueness: 7-Azabicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific nitrogen-containing bicyclic structure, which imparts distinct chemical and biological properties. Its stability and reactivity make it a versatile scaffold for various applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-6(10)7-3-1-5(9-7)2-4-7/h5,9H,1-4H2,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHZGHUNVOVHCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126161-31-5 |
Source
|
Record name | 7-azabicyclo[2.2.1]heptane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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